2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
CAS No. |
689740-83-8 |
|---|---|
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.55 |
IUPAC Name |
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-16-17(2)33-24-22(16)23(30)27(14-13-18-7-5-4-6-8-18)25(31)28(24)15-21(29)26-19-9-11-20(32-3)12-10-19/h4-12H,13-15H2,1-3H3,(H,26,29) |
InChI Key |
AGTIMCYJJIQGMI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
- Molecular Formula: C22H24N2O3S
- Molecular Weight: 424.5 g/mol
- CAS Number: 585549-18-4
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. In particular, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
- It has been shown to inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK pathways.
- Case Studies :
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial for conditions associated with chronic inflammation.
-
Mechanism :
- It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- The inhibition of NF-kB signaling pathway plays a crucial role in its anti-inflammatory effects.
-
Research Findings :
- In a murine model of arthritis, treatment with this compound led to reduced swelling and joint destruction compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Activity |
|---|---|
| Thieno[2,3-d]pyrimidine core | Anticancer activity |
| Dimethyl groups at positions 5 and 6 | Enhanced bioavailability |
| Methoxyphenyl acetamide side chain | Improved selectivity for target receptors |
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:
- Bioavailability : Preliminary data suggest high oral bioavailability (>70%).
- Half-life : Estimated half-life is around 6 hours, making it suitable for once or twice daily dosing regimens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the evidence:
Key Observations:
The 4-methoxyphenyl acetamide group offers a para-substituted electron-donating group, contrasting with meta- or ortho-substituted derivatives (e.g., ), which may alter binding to target proteins.
Synthetic and Analytical Trends :
- Compounds with dichlorophenyl substituents (e.g., ) exhibit higher melting points (~230°C) compared to methoxy-substituted analogs (~160°C, ), likely due to stronger intermolecular interactions.
- NMR data for dichlorophenyl derivatives (δ 12.50 for NH ) suggest distinct hydrogen-bonding patterns versus methoxy-substituted analogs (δ 10.06 for NH ).
Biological Implications: The thieno[2,3-d]pyrimidine core is conserved across analogs, implying shared mechanisms such as kinase or enzyme inhibition. Substituent variations (e.g., isopropylphenyl vs. methoxyphenyl) may modulate selectivity; for example, bulkier groups could enhance affinity for hydrophobic binding pockets.
Research Findings and Structural-Activity Relationships (SAR)
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound and may enhance stability in oxidative environments compared to chloro-substituted derivatives (electron-withdrawing) .
- Hydrogen-Bonding Capacity: The acetamide moiety in all analogs serves as a hydrogen-bond donor/acceptor, critical for target engagement. Para-substitution (target compound) may optimize spatial alignment with receptor sites compared to ortho-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
